4-Bromo-2-nitro-1-thiocyanatobenzene chemical properties
4-Bromo-2-nitro-1-thiocyanatobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-nitro-1-thiocyanatobenzene
Executive Summary
4-Bromo-2-nitro-1-thiocyanatobenzene is a polyfunctionalized aromatic compound possessing a unique combination of reactive sites: a bromo substituent, a nitro group, and a thiocyanate moiety. This strategic arrangement of functional groups on a benzene scaffold makes it a highly versatile, albeit specialized, intermediate for advanced organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, particularly activating the ring for nucleophilic aromatic substitution. This guide provides a comprehensive analysis of the known and predicted chemical properties, a plausible synthetic pathway, and the potential applications of 4-Bromo-2-nitro-1-thiocyanatobenzene for professionals in chemical research and drug development.
Molecular Structure and Physicochemical Properties
4-Bromo-2-nitro-1-thiocyanatobenzene is characterized by a benzene ring substituted at positions 1, 2, and 4. The interplay between the ortho-directing but deactivating bromo group, the strongly meta-directing and deactivating nitro group, and the thiocyanate group defines its chemical behavior. Publicly available experimental data on its physical properties is limited; therefore, properties are primarily based on structural analogs and computational predictions.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-nitro-1-thiocyanatobenzene | - |
| CAS Number | 157645-54-0 | [1] |
| Molecular Formula | C₇H₃BrN₂O₂S | [1] |
| Molecular Weight | 259.08 g/mol | [1] |
| Appearance | (Predicted) Yellowish solid | Inferred from analogs[2] |
| Melting/Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Acetone); insoluble in water. | - |
Proposed Synthesis Pathway
A direct, documented synthesis for 4-Bromo-2-nitro-1-thiocyanatobenzene is not readily found in peer-reviewed literature. However, a logical and robust synthetic route can be designed based on established transformations of aromatic amines. The most viable pathway involves the diazotization of the readily available precursor, 4-bromo-2-nitroaniline, followed by a Sandmeyer-type thiocyanation.
Caption: Proposed two-stage synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene.
Experimental Protocol: Synthesis of Precursor (4-Bromo-2-nitroaniline)
This protocol is adapted from established methods for the selective bromination of 2-nitroaniline.[2][3] The rationale for this route over the nitration of 4-bromoaniline is to avoid the need for protecting and deprotecting the amino group, leading to a more atom-economical process.[3]
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Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 273.5 g of a 15% potassium bromide solution.
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Acidification: While stirring, slowly add 48.5 g of 98% sulfuric acid. Maintain stirring for 30 minutes to ensure homogeneity.
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Addition of Substrate: Add 88 g (0.481 mol) of 2-nitroaniline to the mixture. Heat the suspension to 35°C.
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Bromine Generation & Reaction: Slowly add a 30% sodium chlorate solution dropwise. The in situ generation of bromine from bromide and chlorate in an acidic medium is a safer and more controlled alternative to using elemental bromine.[3] Maintain the temperature at 35°C for 30 minutes after the addition is complete.
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Reaction Completion: Increase the temperature to 75°C and maintain for 2 hours to drive the reaction to completion.
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Workup: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water until the filtrate's pH is neutral (pH 5-8). Dry the resulting pale-yellow solid to obtain 4-Bromo-2-nitroaniline.[2]
Proposed Protocol: Diazotization and Thiocyanation
This proposed second stage utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting anilines to a wide variety of functional groups.
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Diazotization: Suspend the synthesized 4-bromo-2-nitroaniline in an aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the intermediate diazonium salt. The reaction's completion can be tested with starch-iodide paper.
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Thiocyanation: In a separate flask, prepare a solution of potassium thiocyanate (KSCN) or a suspension of copper(I) thiocyanate (CuSCN) in water. Add the cold diazonium salt solution slowly to the thiocyanate solution with vigorous stirring.
-
Isolation: Allow the mixture to warm to room temperature and stir for several hours. The solid product will precipitate.
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Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to yield 4-Bromo-2-nitro-1-thiocyanatobenzene.
Chemical Reactivity and Synthetic Potential
The molecule's functionality allows for a diverse range of chemical transformations, making it a valuable building block for combinatorial chemistry and targeted synthesis.
Caption: Reactivity map of 4-Bromo-2-nitro-1-thiocyanatobenzene.
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Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for SNAr, strongly withdrawing electron density from the ring, particularly at the ortho and para positions.[4] This activation facilitates the displacement of the bromide—a good leaving group—by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction is fundamental for introducing further diversity into the molecular scaffold.
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Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard conditions such as Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C). The resulting 4-bromo-2-amino-1-thiocyanatobenzene is a valuable intermediate, as the amino group is a key pharmacophore and a handle for further reactions like amide bond formation or diazotization.[5]
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Transformations of the Thiocyanate Group: The thiocyanate moiety is a versatile functional group. It can be hydrolyzed to form a thiol (thiophenol), which is a key structural motif in many biologically active compounds. It can also be reduced or alkylated, providing access to various sulfur-containing derivatives.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features.
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¹H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Due to the anisotropic effects of the substituents, these protons will be in different chemical environments, likely exhibiting complex splitting patterns (doublets and doublets of doublets).
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¹³C NMR: Seven signals are expected: six for the aromatic carbons and one for the thiocyanate carbon. The carbons attached to the electronegative bromine, nitro, and thiocyanate groups will be significantly deshielded.
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IR Spectroscopy: Characteristic absorption bands are predicted for:
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Nitro (NO₂) group: Strong asymmetric and symmetric stretching vibrations around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.
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Thiocyanate (SCN) group: A sharp, strong absorption band around 2140-2175 cm⁻¹.
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C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a prominent M+2 peak of nearly equal intensity to the M⁺ peak will be observed, which is a definitive indicator of a monobrominated compound.
Potential Applications in Drug Development and Research
Aromatic nitro compounds are crucial in the synthesis of many drugs and bioactive molecules.[6] Intermediates like 1-Bromo-4-nitrobenzene are foundational building blocks in the pharmaceutical and agrochemical industries.[5] By extension, 4-Bromo-2-nitro-1-thiocyanatobenzene serves as a high-potential scaffold for several reasons:
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Orthogonal Functionality: The three different functional groups can be addressed with selective chemical reactions, allowing for a step-wise and controlled elaboration of the molecular structure.
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Scaffold for Library Synthesis: Its capacity to undergo diverse reactions at three distinct points makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
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Bioisostere Introduction: The thiocyanate group can serve as a bioisostere for other functional groups or as a precursor to thiols, which are important in many biological systems for their metal-binding and antioxidant properties.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-nitro-1-thiocyanatobenzene is widely available. However, based on structurally related compounds such as bromonitrobenzenes and nitroanilines, significant hazards should be assumed.[7][8][9][10]
-
Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[9][10]
-
Irritation: Expected to cause skin and serious eye irritation.[7][8][11] May cause respiratory irritation.[11]
-
Handling Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry place.
-
Crucially, a compound-specific MSDS must be obtained and reviewed before any handling or experimental work.
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Conclusion
4-Bromo-2-nitro-1-thiocyanatobenzene is a chemical intermediate with significant untapped potential. Its unique trifunctional nature provides a rich platform for synthetic diversification. While a lack of published data necessitates a predictive approach to its properties and synthesis, the underlying chemical principles are well-established. For researchers in medicinal chemistry and materials science, this compound represents a versatile building block for the rational design and synthesis of novel, complex molecules.
References
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Chem Service. (2016). Safety Data Sheet: 1-Bromo-2-nitrobenzene. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Bromoethyl)-4-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitrobenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
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UCL Discovery. (n.d.). Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. Retrieved from [Link]
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Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
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YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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YouTube. (2024). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from... Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. Retrieved from [Link]
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